molecular formula C21H20O5 B5026325 Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate

Cat. No.: B5026325
M. Wt: 352.4 g/mol
InChI Key: MOUIEBLANHVNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

As for the safety and hazards associated with isopropyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate, Sigma-Aldrich provides this product to researchers and assumes no responsibility for its misuse . Researchers are expected to handle it responsibly and confirm its identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate involves its interaction with various molecular targets and pathways. The compound’s coumarin core is known to inhibit enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Properties

IUPAC Name

propan-2-yl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUIEBLANHVNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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